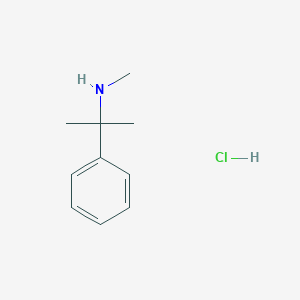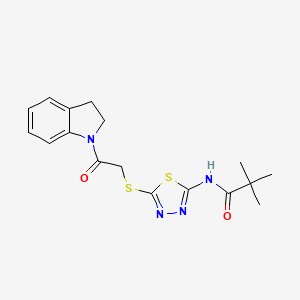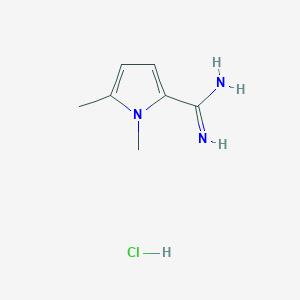
Methyl(2-phenylpropan-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl(2-phenylpropan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1909306-64-4 . It has a molecular weight of 185.7 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15N.ClH/c1-10(2,11-3)9-7-5-4-6-8-9;/h4-8,11H,1-3H3;1H . This indicates that the compound consists of a phenyl group (C6H5-) attached to a propan-2-yl group (C3H7-), with a methylamine (CH3NH2) group attached to the central carbon atom of the propan-2-yl group. Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 185.7 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Impurity Profiling in Drug Synthesis
Methyl(2-phenylpropan-2-yl)amine hydrochloride has been studied in the context of impurity profiling in drug synthesis. Impurities in drug samples can reveal information about the source of origin and synthesis methods. A study focused on methamphetamine synthesis, involving methylamine hydrochloride, showed that impurity profiling could provide insights into synthetic routes and reaction mechanisms (McBride & Verbeck, 2018).
Corrosion Inhibition
Research has explored the use of related compounds as corrosion inhibitors. Schiff base compounds containing oxygen, nitrogen, and sulfur donors, similar in structure to this compound, have been found effective in preventing corrosion of metals (Leçe, Emregül, & Atakol, 2008).
Immunomodulatory Effects
A series of 2-substituted 2-aminopropane-1,3-diols, structurally related to this compound, have been synthesized and shown to have immunosuppressive effects. These compounds demonstrated potential as therapeutic agents for organ transplantation (Kiuchi et al., 2000).
Metabolic Studies in Pharmacology
In pharmacological research, studies on the N-demethylation of tertiary amines have provided insight into the metabolic processes of drugs in the body. This research is essential for understanding drug metabolism and optimizing therapeutic efficacy (Abdel-Monem, 1975).
Exploration of Steric Effects in Drug Action
Steric effects of substituents on phenethylamine hallucinogens have been studied to understand how structural variations influence pharmacologic effects. This research helps in designing drugs with specific therapeutic targets (Nichols & Kostuba, 1979).
Anticonvulsant Activities
Research on Schiff bases of N-methyl and N-acetyl isatin derivatives, related to this compound, has revealed significant anticonvulsant activities, providing a basis for developing new anticonvulsant drugs (Verma et al., 2004).
Corrosion Inhibition Research
Experimental and theoretical studies on amine derivative compounds have explored their effectiveness as corrosion inhibitors. These compounds form protective films on metal surfaces, preventing corrosion (Boughoues et al., 2020).
Chemical Synthesis and Drug Development
The synthesis of certain amines has been instrumental in developing drugs targeting specific neurological receptors. These synthetic processes are crucial for creating effective pharmaceuticals (Abbenante, Hughes, & Prager, 1994).
Lewis Acid-Catalyzed Ring-Opening Reactions
Studies involving the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles have implications in organic synthesis, particularly in synthesizing compounds for pharmacological applications (Lifchits & Charette, 2008).
Eigenschaften
IUPAC Name |
N-methyl-2-phenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-10(2,11-3)9-7-5-4-6-8-9;/h4-8,11H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUSJABZANHXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909306-64-4 |
Source


|
| Record name | methyl(2-phenylpropan-2-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)


![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)

![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)
![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)
![2-Chloro-N-[2-(4-cyanophenyl)ethyl]-N-methylacetamide](/img/structure/B2671282.png)
![3-(Dimethylamino)-1-[3-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B2671283.png)
![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)
![2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2671287.png)
